molecular formula C9H9ClO2 B1582314 4-(2-Chloroethyl)benzoic acid CAS No. 20849-78-9

4-(2-Chloroethyl)benzoic acid

Cat. No.: B1582314
CAS No.: 20849-78-9
M. Wt: 184.62 g/mol
InChI Key: OOAPBGPLZAFZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)benzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid where a 2-chloroethyl group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloroethyl)benzoic acid can be synthesized from 4-(2-chloroethyl)acetophenone. The process involves the oxidation of 4-(2-chloroethyl)acetophenone using an aqueous-alcoholic solution of sodium hypochlorite or potassium hypochlorite at temperatures between 25°C and 110°C. The resulting product is then acidified with a strong inorganic acid such as hydrochloric acid, hydrobromic acid, sulfuric acid, or phosphoric acid to precipitate the this compound .

Industrial Production Methods

The industrial production of this compound follows a similar route, with optimizations for large-scale synthesis. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The benzylic position can be oxidized to form different products.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 4-(2-substituted)benzoic acids.

    Oxidation: Formation of 4-(2-chloroethyl)benzaldehyde or this compound derivatives.

    Reduction: Formation of 4-(2-chloroethyl)benzyl alcohol.

Scientific Research Applications

4-(2-Chloroethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzoic acid involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)benzoic acid
  • 4-(2-Iodoethyl)benzoic acid
  • 4-(2-Fluoroethyl)benzoic acid

Uniqueness

4-(2-Chloroethyl)benzoic acid is unique due to its specific chloroethyl substitution, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom influences the compound’s chemical behavior, making it suitable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-(2-chloroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAPBGPLZAFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174964
Record name 4-(2-Chloroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20849-78-9
Record name 4-(2-Chloroethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20849-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020849789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloroethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Chloroethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Chloroethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Chloroethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Chloroethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Chloroethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.